4-Acetoxynisoldipine-d6 4-Acetoxynisoldipine-d6 Useful as vasodilators, antihypertensives, and spasmolytics.

Brand Name: Vulcanchem
CAS No.: 1189672-21-6
VCID: VC0022411
InChI: InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3/i4D3,5D3
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Molecular Formula: C22H26N2O8
Molecular Weight: 452.493

4-Acetoxynisoldipine-d6

CAS No.: 1189672-21-6

Cat. No.: VC0022411

Molecular Formula: C22H26N2O8

Molecular Weight: 452.493

* For research use only. Not for human or veterinary use.

4-Acetoxynisoldipine-d6 - 1189672-21-6

Specification

CAS No. 1189672-21-6
Molecular Formula C22H26N2O8
Molecular Weight 452.493
IUPAC Name 5-O-[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3/i4D3,5D3
Standard InChI Key IVTRFZZAHBRCGQ-RKAHMFOGSA-N
SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Introduction

4-Acetoxynisoldipine-d6 is a deuterated derivative of the calcium channel blocker nisoldipine, which is primarily used in the treatment of hypertension. The introduction of deuterium atoms into its structure enhances its pharmacokinetic properties and stability, making it a valuable compound in pharmacological research. Deuterated compounds often exhibit altered metabolic pathways, which can be beneficial for studying drug metabolism and interactions .

Synthesis and Preparation

The synthesis of 4-Acetoxynisoldipine-d6 typically involves advanced synthetic chemistry techniques to incorporate deuterium into the molecular structure of nisoldipine. The reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and isotopic labeling of the synthesized compound.

Applications in Pharmacological Research

4-Acetoxynisoldipine-d6 is primarily utilized in pharmacological research for metabolism studies. As a deuterated compound, it allows for detailed studies on drug metabolism and interactions. Stable isotope labeling enables researchers to study metabolic pathways in vivo in a safe manner, which is crucial for understanding how drugs are processed in the body .

ApplicationDescription
Metabolism StudiesUtilized to study drug metabolism and interactions
Pharmacokinetic StudiesEnhances understanding of drug stability and pharmacokinetic properties
Environmental Pollutant StandardsUsed as standards for detecting pollutants in air, water, soil, sediment, and food

Research Findings and Implications

Research involving 4-Acetoxynisoldipine-d6 focuses on its role as a vasodilator, antihypertensive, and spasmolytic agent. The deuterium labeling allows for precise tracking of metabolic pathways, which can provide insights into how nisoldipine and similar compounds are metabolized in the body. This information is essential for optimizing drug efficacy and safety .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator